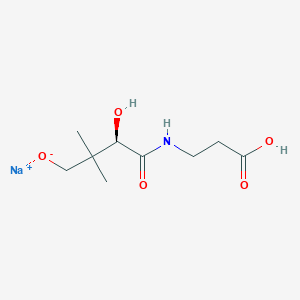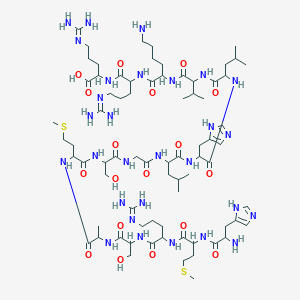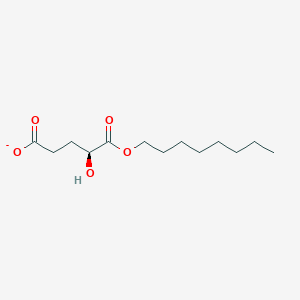
(2S)-Octyl--hydroxyglutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Octyl–hydroxyglutarate is an organic compound that belongs to the class of esters. It is derived from glutaric acid and octanol. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Octyl–hydroxyglutarate typically involves the esterification of glutaric acid with octanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of (2S)-Octyl–hydroxyglutarate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (2S)-Octyl–hydroxyglutarate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Octanoic acid and glutaric acid.
Reduction: Octanol and glutaric acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(2S)-Octyl–hydroxyglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used as a plasticizer in the production of polymers and as a solvent in various chemical processes.
作用機序
The mechanism of action of (2S)-Octyl–hydroxyglutarate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release octanol and glutaric acid. These metabolites can then participate in various metabolic pathways, influencing cellular functions.
類似化合物との比較
(2S)-Octyl–hydroxybutyrate: Similar ester derived from butyric acid and octanol.
(2S)-Octyl–hydroxysuccinate: Ester derived from succinic acid and octanol.
Comparison:
Structural Differences: While all these compounds are esters, they differ in the length and structure of the acid component.
Reactivity: The reactivity of these compounds can vary based on the nature of the acid component. For example, (2S)-Octyl–hydroxybutyrate may undergo faster hydrolysis due to the shorter chain length of butyric acid.
Applications: Each compound has unique applications based on its structural properties. (2S)-Octyl–hydroxyglutarate is particularly valued for its stability and versatility in various chemical reactions.
特性
分子式 |
C13H23O5- |
|---|---|
分子量 |
259.32 g/mol |
IUPAC名 |
(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/p-1/t11-/m0/s1 |
InChIキー |
UJZOKTKSGUOCCM-NSHDSACASA-M |
異性体SMILES |
CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O |
正規SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)
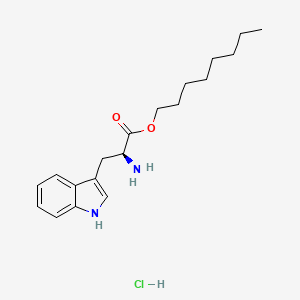
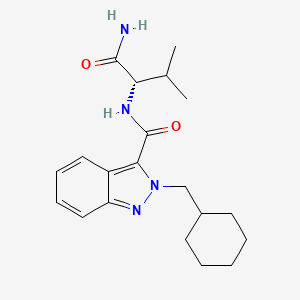
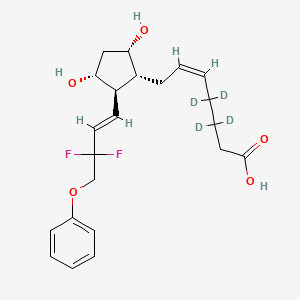

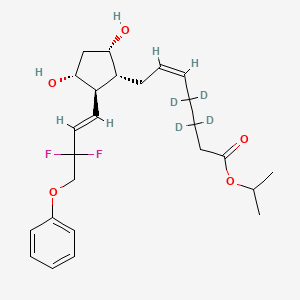

![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

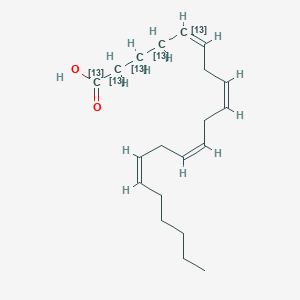
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)
